(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Catalog No.
S11270415
CAS No.
M.F
C20H15F3N4O2S
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(...

Product Name

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[3-(trifluoromethoxy)phenyl]carbonimidoyl]-1H-pyrazol-3-one

Molecular Formula

C20H15F3N4O2S

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C20H15F3N4O2S/c1-11(24-13-6-5-7-14(10-13)29-20(21,22)23)17-12(2)26-27(18(17)28)19-25-15-8-3-4-9-16(15)30-19/h3-10,26H,1-2H3

InChI Key

UQPUAUJXKWSYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC=C4)OC(F)(F)F)C

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core. This structure includes various functional groups such as a benzothiazole moiety and a trifluoromethoxy-substituted phenyl group, which contribute to its potential chemical reactivity and biological activity. The unique arrangement of these components suggests that it may interact with biological targets in specific ways, making it a subject of interest in medicinal chemistry.

Involving this compound can be categorized based on its functional groups. Pyrazolones typically undergo:

  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: The presence of the trifluoromethoxy group can facilitate nucleophilic attack, leading to substitution reactions.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, particularly if exposed to acidic or basic conditions.

These reactions can be influenced by the specific conditions such as temperature, solvent, and the presence of catalysts.

The biological activity of this compound is likely influenced by its structural components. Compounds with similar structures have been reported to exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many pyrazolone derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Some studies suggest that compounds with benzothiazole and pyrazolone frameworks can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of specific functional groups may contribute to anti-inflammatory activities.

In general, the biological effects are dose-dependent and require thorough investigation through bioassays and pharmacological studies .

The synthesis of this compound can be approached through several methods:

  • Multi-step Synthesis: A common method involves the sequential reaction of starting materials to construct the complex structure. This could include:
    • Formation of the pyrazolone ring through cyclization reactions.
    • Introduction of the benzothiazole moiety via condensation reactions.
  • One-pot Reactions: Advances in synthetic methodologies allow for one-pot reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel.
  • Use of Catalysts: Catalytic methods may enhance yields and selectivity during synthesis, particularly for reactions involving nucleophilic substitutions or cyclizations.

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agriculture: Compounds with antimicrobial properties can be explored for use as agricultural fungicides or pesticides.
  • Material Science: The unique chemical structure may find applications in developing new materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In vitro Binding Assays: To measure binding affinities and kinetics.
  • Cell-based Assays: To evaluate the biological effects in living cells, providing insights into its pharmacodynamics.

These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Benzothiazole derivativesContain benzothiazole ringsAntimicrobial, anticancer
Pyrazolone derivativesPyrazolone coreAnalgesic, anti-inflammatory
Trifluoromethoxy-substituted compoundsTrifluoromethoxy groupEnhanced lipophilicity

Uniqueness

This compound's uniqueness lies in its combination of a benzothiazole moiety with a trifluoromethoxy phenyl group attached to a pyrazolone structure. This specific arrangement is less common in literature and may impart distinct biological activities compared to other similar compounds.

XLogP3

5.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

432.08678139 g/mol

Monoisotopic Mass

432.08678139 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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